molecular formula C11H14INO2 B15224736 (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine CAS No. 158669-27-3

(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine

Cat. No.: B15224736
CAS No.: 158669-27-3
M. Wt: 319.14 g/mol
InChI Key: VXCWSXUMPQYTEQ-ONEGZZNKSA-N
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Description

(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is a valuable chemical building block specifically designed for pharmaceutical research and development. This specialty pyridine derivative features a reactive iodine substituent at the 4-position, making it an excellent intermediate for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, which are fundamental methodologies in modern heterocyclic chemistry . The but-2-en-1-yloxy methyl ether side chain introduces unique steric and electronic properties that can influence molecular conformation and biological activity. Pyridine-based compounds serve as crucial scaffolds in medicinal chemistry, particularly in the development of targeted therapeutics for various disease pathways . Recent advances in GPR84 agonist development have demonstrated the importance of substituted pyridine cores in creating highly potent, G-protein pathway biased agonists with improved metabolic stability and pharmacokinetic profiles . Researchers can utilize this compound to explore structure-activity relationships in drug discovery programs, particularly when developing compounds that require specific stereochemical and electronic properties. The product is provided with comprehensive analytical characterization to ensure research reproducibility. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

158669-27-3

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

3-[[(E)-but-2-enoxy]methyl]-4-iodo-2-methoxypyridine

InChI

InChI=1S/C11H14INO2/c1-3-4-7-15-8-9-10(12)5-6-13-11(9)14-2/h3-6H,7-8H2,1-2H3/b4-3+

InChI Key

VXCWSXUMPQYTEQ-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/COCC1=C(C=CN=C1OC)I

Canonical SMILES

CC=CCOCC1=C(C=CN=C1OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Iodination: The iodine atom is introduced through an electrophilic substitution reaction using iodine or an iodine-containing reagent.

    Attachment of the But-2-en-1-yloxy Group: The final step involves the attachment of the but-2-en-1-yloxy group through an etherification reaction using but-2-en-1-ol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The double bond in the but-2-en-1-yloxy group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

    Addition: Hydrogen chloride in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or alkanes.

    Substitution: Formation of compounds with different functional groups replacing the iodine atom.

    Addition: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine 3: (E)-but-2-en-1-yloxymethyl; 4: I; 2: OMe C₁₁H₁₄INO₂ 343.15* Suzuki coupling precursor, catalytic studies
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine 5: Cl; 3: CH(OCH₃)₂; 4: I; 2: OMe C₉H₁₁ClINO₃ 343.55 Catalogs as a halogenated synthon
2-Chloro-4-iodo-3-methylpyridine 2: Cl; 4: I; 3: CH₃ C₆H₅ClIN 267.47 Cross-coupling reactions
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine 4: OMe; 3: C≡C-SiMe₃; 2: NH₂ C₁₁H₁₇N₂OSi 265.39 Silicon-protected alkyne for click chemistry
3-Iodo-4-methoxypyridine 3: I; 4: OMe C₆H₆INO 235.02 Minimal substitution, base for derivatization

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Reactivity: The 4-iodo group in the target compound enhances its utility in Suzuki-Miyaura couplings, similar to 2-Chloro-4-iodo-3-methylpyridine . The methoxy group at position 2 stabilizes the pyridine ring via electron donation, contrasting with electron-withdrawing groups (e.g., Cl in 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine), which increase electrophilicity at the 4-iodo site .

Synthetic Utility :

  • The target compound’s synthesis likely parallels methods for 4-iodo-2-methoxypyridine derivatives, where Pd-catalyzed methylation or Heck reactions are employed (e.g., as in , Table 3) .
  • Unlike 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, which requires silyl protection for alkyne stability, the butenyloxymethyl group in the target compound may participate in subsequent cycloaddition or oxidation reactions .

Such interactions may influence solubility and melting points. The (E)-configuration of the butenyloxy chain likely imparts rigidity, as seen in other olefin-containing pyridines, affecting bioavailability in pharmacological contexts .

Biological Activity

The compound (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14INO2C_{12}H_{14}INO_2. It features a pyridine ring substituted with an iodine atom and a methoxy group, along with a butenyl ether side chain. The presence of these functional groups contributes to its biological properties.

PropertyValue
Molecular Weight305.15 g/mol
DensityNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has demonstrated that these types of compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Case Study: Inhibition of Tumor Growth

In a study published in Nature Medicine, researchers investigated a series of pyridine derivatives, including those structurally related to our compound. The results showed that these compounds significantly reduced tumor size in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study highlighted that derivatives with similar structures were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Analgesic Effects

Additionally, there are indications that pyridine derivatives could possess analgesic properties. Mechanistic studies suggest that they may activate opioid receptors, leading to pain relief without the adverse effects commonly associated with traditional opioid analgesics .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
  • Antimicrobial Mechanism : The disruption of bacterial cell membrane integrity is a key factor in its antimicrobial activity.
  • Opioid Receptor Modulation : Activation of μ-opioid receptors may provide analgesic effects without significant side effects.

Table 2: Summary of Biological Activities

ActivityMechanismReference
AnticancerInduces apoptosis, cell cycle arrest
AntimicrobialDisrupts cell membranes
AnalgesicActivates opioid receptors

Q & A

Q. What are the optimal synthetic routes for (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine?

  • Methodological Answer : The synthesis of this compound likely involves halogenation and etherification steps. A plausible route includes:

Iodination : Introduce iodine at the 4-position of a 2-methoxypyridine scaffold using iodine sources (e.g., ICl, NIS) under acidic conditions. This aligns with methods for 3-iodo-4-methoxypyridine derivatives .

Etherification : React the iodinated intermediate with (E)-but-2-en-1-ol via Mitsunobu coupling or Williamson ether synthesis, ensuring retention of the E-configuration. Steric and electronic factors must be controlled to avoid isomerization .

  • Key Considerations :
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to confirm regioselectivity.

Q. How can the stereochemical integrity of the (E)-configured butenyloxy group be preserved during synthesis?

  • Methodological Answer : The E-configuration is sensitive to heat, light, and acidic/basic conditions. Strategies include:
  • Low-Temperature Reactions : Perform coupling steps below 25°C.
  • Protecting Groups : Temporarily protect reactive sites (e.g., pyridine nitrogen) to minimize side reactions.
  • Post-Synthesis Analysis : Confirm stereochemistry via NOESY NMR or X-ray crystallography, as demonstrated for structurally related (E)-configured pyridines .

Advanced Research Questions

Q. What role does the iodine substituent play in modulating the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-iodo group serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings. For example:
  • Suzuki Coupling : Replace iodine with aryl/heteroaryl boronic acids to generate biaryl derivatives. The iodine’s position directs coupling to the pyridine’s 4-site, as seen in analogous 3-iodo-4-methoxypyridin-2-amine systems .
  • Mechanistic Insight : The iodine’s electronegativity polarizes the C–I bond, enhancing oxidative addition with Pd(0) catalysts .
  • Table: Comparative Reactivity of Halogenated Pyridines
Halogen (X)Bond Dissociation Energy (kcal/mol)Preferred Coupling Partner
I~55Boronic acids, amines
Br~70Grignard reagents
Cl~81Limited reactivity

Q. How does the methoxy group at the 2-position influence the compound’s electronic profile and intermolecular interactions?

  • Methodological Answer : The 2-methoxy group:
  • Electron Donation : Activates the pyridine ring via resonance, increasing electron density at the 3- and 5-positions. This impacts nucleophilic substitution or metal coordination.
  • Intermolecular Interactions : Forms hydrogen bonds with proximal acidic protons (e.g., in protein binding studies), as observed in 4-methoxy-3-pyridinemethanol derivatives .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Data Contradiction Analysis

Q. Discrepancies in reported yields for iodinated pyridine derivatives: How to troubleshoot?

  • Methodological Answer : Variations in yields (e.g., 40–80%) may arise from:
  • Iodine Source : NIS generally offers higher yields than I₂ due to better solubility.
  • Acid Choice : TFA vs. H₂SO₄ affects protonation of the pyridine nitrogen, altering reaction kinetics.
  • Resolution Strategy :

Optimize stoichiometry (1.2–1.5 eq. iodine source).

Use scavengers (e.g., Na₂S₂O₃) to quench excess iodine post-reaction .

Experimental Design for Biological Studies

Q. How to design assays for evaluating the compound’s bioactivity?

  • Methodological Answer :
  • Target Identification : Screen against kinase or GPCR panels due to pyridine’s prevalence in inhibitor scaffolds .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Structural Analogs : Compare with 3-iodo-2-methoxy-6-methylpyridin-4-amine derivatives, which show antimicrobial activity .

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